molecular formula C6H10ClNO B13872403 4-Dimethylamino-2-butenoyl chloride

4-Dimethylamino-2-butenoyl chloride

Cat. No.: B13872403
M. Wt: 147.60 g/mol
InChI Key: BOTUQNGRMXZOTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-(dimethylamino)but-2-enoyl chloride can be synthesized by reacting (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs at room temperature and involves the conversion of the carboxylic acid group to an acyl chloride group .

Industrial Production Methods

In an industrial setting, the production of (E)-4-(dimethylamino)but-2-enoyl chloride involves the use of large-scale reactors where (E)-4-(dimethylamino)but-2-enoic acid is treated with thionyl chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)but-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-4-(dimethylamino)but-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)but-2-enoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The molecular targets include nucleophilic functional groups, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(dimethylamino)but-2-enoic acid: The precursor to (E)-4-(dimethylamino)but-2-enoyl chloride.

    (E)-4-(dimethylamino)but-2-enamide: A related compound formed by the reaction of (E)-4-(dimethylamino)but-2-enoyl chloride with ammonia.

    (E)-4-(dimethylamino)but-2-enoate: An ester derivative formed by the reaction with alcohols.

Uniqueness

(E)-4-(dimethylamino)but-2-enoyl chloride is unique due to its high reactivity as an acylating agent and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including organic synthesis, polymer chemistry, and pharmaceutical development .

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

4-(dimethylamino)but-2-enoyl chloride

InChI

InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3

InChI Key

BOTUQNGRMXZOTH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)Cl

Origin of Product

United States

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